リンシドミン

概要

説明

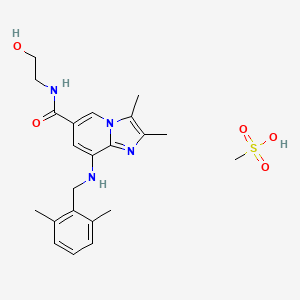

リンシドミンは、3-モルホリノシドノンイミンとしても知られており、血管拡張薬であり、抗狭心症薬であるモルシドミンの代謝産物です。リンシドミンは、内皮細胞から非酵素的に一酸化窒素を放出することによって作用します。 この化合物は、ナトリウム-カリウムポンプに影響を与えることで細胞膜を過分極化する能力があり、アドレナリン刺激に対する反応性を低下させます .

2. 製法

合成経路および反応条件: リンシドミンは、ボールミル法を利用したメカノケミカルアプローチによって合成できます。この方法は、精製工程を回避し、有機溶媒の使用量を削減するため、効率的かつ時間短縮になります。 リンシドミンの合成には、シドノンのアザ誘導体であるイミノシドノンの合成が含まれます .

工業生産方法: リンシドミンの工業生産は、通常、前駆体であるモルシドミンの合成を行い、その後加水分解してリンシドミンを製造します。 このプロセスは、最終生成物の純度と安定性を確保するために、制御された条件下で行われます .

3. 化学反応解析

反応の種類: リンシドミンは、以下を含む様々な化学反応を起こします。

酸化: リンシドミンは、酸化されてペルオキシナイトライトを生成することができ、ペルオキシナイトライトは酸化ストレスに関与する活性窒素種です.

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤。

還元: 水素化ホウ素ナトリウムなどの還元剤。

置換: アミンやチオールなどの求核剤。

生成される主な生成物:

酸化: ペルオキシナイトライト。

還元: 一酸化窒素。

4. 科学研究への応用

リンシドミンは、以下を含む幅広い科学研究への応用があります。

化学: 様々な化学反応や研究において、一酸化窒素供与体として使用されます。

生物学: 細胞シグナル伝達と酸化ストレスにおける役割について研究されています。

医学: 狭心症の治療に使用され、神経保護効果の可能性について研究されています。

科学的研究の応用

Linsidomine has a wide range of scientific research applications, including:

Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.

Biology: Investigated for its role in cellular signaling and oxidative stress.

Medicine: Used in the treatment of angina pectoris and studied for its potential neuroprotective effects.

Industry: Employed in the development of new pharmaceuticals and as a research tool in drug discovery

作用機序

リンシドミンは、内皮細胞から非酵素的に一酸化窒素を放出することで作用を発揮します。一酸化窒素の放出は、グアニル酸シクラーゼの活性化につながり、サイクリックグアノシンモノホスファート(cGMP)のレベルが上昇します。cGMPのレベルの上昇は、平滑筋細胞の弛緩につながり、血管拡張が起こります。 さらに、リンシドミンは、ナトリウム-カリウムポンプに影響を与えることで細胞膜を過分極化し、細胞のアドレナリン刺激に対する反応性を低下させます .

類似の化合物:

リンシドミンの独自性: リンシドミンは、非酵素的に一酸化窒素を放出する能力において独特であり、ガスをより制御され持続的な形で放出することができます。 この特性により、一酸化窒素レベルを正確に制御する必要がある研究や治療用途に特に役立ちます .

生化学分析

Biochemical Properties

Linsidomine acts by releasing nitric oxide (NO) from the endothelial cells nonenzymatically . It also influences the sodium-potassium pump, hyperpolarizing the cell membrane and thereby rendering it less responsive to adrenergic stimulation .

Cellular Effects

Linsidomine has various effects on cells. It is known to promote oxidative stress on neurons . It is also a peroxynitrite-generating compound involved in the pathogenesis of neurodegenerative diseases .

Molecular Mechanism

Linsidomine releases nitric oxide (NO) from endothelial cells when it decays, acting as the active vasodilating metabolite responsible for molsidomine’s pharmacological effects .

Metabolic Pathways

Linsidomine is a metabolite of the antianginal drug molsidomine

準備方法

Synthetic Routes and Reaction Conditions: Linsidomine can be synthesized through a mechanochemical approach, which involves the use of ball-milling techniques. This method is efficient and time-saving as it avoids purification steps and reduces the use of organic solvents. The synthesis of linsidomine involves the preparation of iminosydnones, which are aza-derivatives of sydnones .

Industrial Production Methods: The industrial production of linsidomine typically involves the synthesis of its precursor, molsidomine, followed by its hydrolysis to produce linsidomine. This process is carried out under controlled conditions to ensure the purity and stability of the final product .

化学反応の分析

Types of Reactions: Linsidomine undergoes various chemical reactions, including:

Reduction: The compound can be reduced to release nitric oxide, which is responsible for its vasodilatory effects.

Substitution: Linsidomine can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Peroxynitrite.

Reduction: Nitric oxide.

Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

Molsidomine: A prodrug that is hydrolyzed to linsidomine in the liver.

Nitroglycerin: Another nitric oxide donor used in the treatment of angina pectoris.

Uniqueness of Linsidomine: Linsidomine is unique in its ability to release nitric oxide nonenzymatically, which allows for a more controlled and sustained release of the gas. This property makes it particularly useful in research and therapeutic applications where precise control over nitric oxide levels is required .

特性

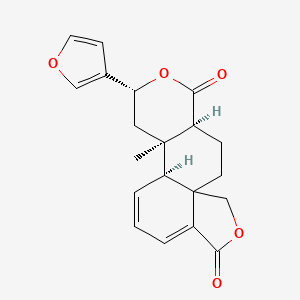

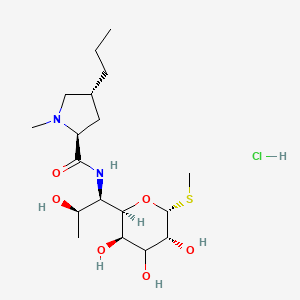

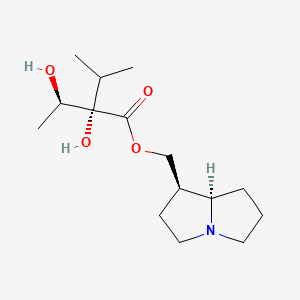

IUPAC Name |

3-morpholin-4-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c7-6-5-10(8-12-6)9-1-3-11-4-2-9/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDHHVKWGRFRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1[N+]2=CC(=N)O[N-]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16142-27-1 (mono-hydrochloride) | |

| Record name | Linsidomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033876970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID501026026 | |

| Record name | 3-Morpholinosydnone imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33876-97-0 | |

| Record name | Linsidomine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33876-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linsidomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033876970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linsidomine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Morpholinosydnone imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINSIDOMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O5U71P6VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

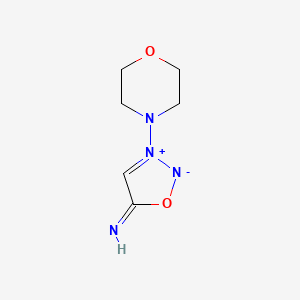

![[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B1675481.png)